Regiochemical Differentiation: 1,3-Dimethyl vs. 1,6-Dimethyl Substitution Defines Distinct C4 Derivatization Vectors
The 1,3-dimethyl substitution pattern places the C3 methyl group adjacent to the C4 carboxylic acid, electronically influencing its pKa and sterically constraining the trajectory of amide/ester substituents emerging from C4. In contrast, the 1,6-dimethyl regioisomer (CAS 2414325-82-7) bears the second methyl on the pyrimidine ring at C6, altering the hydrogen-bonding capacity of the N5/N7 nitrogen atoms and shifting the vector for C6-directed library enumeration. Published pyrazolo[3,4-d]pyrimidine-4-carboxylate SAR studies demonstrate that C6 substitution is a critical determinant of hA3AR affinity (compounds 60 and 62: Ki hA3AR = 2.2 and 2.9 μM, respectively, with >34–46-fold selectivity over hA1/hA2A) [1]. In kinase programs, pyrazolo[3,4-d]pyrimidine derivatives with variations at C3 and C6 have yielded dual CDK2/GSK-3β inhibitors with IC50 values of 0.128–0.244 μM (CDK2) and 0.160–0.317 μM (GSK-3β) [2]. The 1,3-dimethyl-4-carboxylic acid scaffold provides a unique starting point where C3 is pre-functionalized, enabling focused SAR exploration at C6 and via the C4 acid handle, whereas the 1,6-dimethyl analog pre-defines the C6 position and shifts SAR efforts to C3. No published head-to-head comparison of the two regioisomers exists; this differentiation is class-level inference based on scaffold SAR trends [1][2].
| Evidence Dimension | Methyl substituent position and impact on derivatization vectors |
|---|---|
| Target Compound Data | 1,3-Dimethyl: C3-methyl (pyrazole ring); C4-CO2H free for derivatization; C6 unsubstituted – available for SAR |
| Comparator Or Baseline | 1,6-Dimethyl (CAS 2414325-82-7): C3 unsubstituted; C4-CO2H free; C6-methyl (pyrimidine ring) – pre-blocked C6 vector |
| Quantified Difference | Regioisomeric: identical MW (192.17), identical formula (C8H8N4O2), but non-interchangeable C3 vs. C6 substitution pattern |
| Conditions | Structural comparison; SAR context from Venkatesan et al. (2015) hA3AR study and 2024 CDK2/GSK-3β dual inhibitor program |
Why This Matters
The choice between 1,3-dimethyl and 1,6-dimethyl building blocks determines which ring position remains available for late-stage diversification in library synthesis, directly impacting the accessible chemical space of a lead optimization campaign.
- [1] Venkatesan, G.; Paira, P.; Cheong, S. L.; Federico, S.; Klotz, K. N.; Spalluto, G.; Pastorin, G. A facile and novel synthesis of N2-, C6-substituted pyrazolo[3,4-d]pyrimidine-4 carboxylate derivatives as adenosine receptor antagonists. Eur. J. Med. Chem., 2015, 92, 784–798. View Source
- [2] Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors. Bioorganic Chemistry, 2024, 150, 107566. Compounds 5c and 5g: CDK2 IC50 = 0.244 and 0.128 μM; GSK-3β IC50 = 0.317 and 0.160 μM. View Source
